molecular formula C13H17NO2 B5132522 3-cyano-1-adamantyl acetate

3-cyano-1-adamantyl acetate

Cat. No. B5132522
M. Wt: 219.28 g/mol
InChI Key: QSROKNDYZRZCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-1-adamantyl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of adamantane, a highly stable and rigid hydrocarbon molecule that has been widely used in pharmaceutical, chemical, and material science research. The synthesis method of 3-cyano-1-adamantyl acetate is relatively simple and involves the reaction of adamantane with acetic anhydride and cyanogen bromide.

Scientific Research Applications

3-cyano-1-adamantyl acetate has been found to have potential applications in various fields of scientific research. It has been studied for its antiviral, antitumor, and anti-inflammatory properties. In the field of material science, it has been used to synthesize new materials with unique properties. In addition, it has been studied as a potential ligand for various metal ions.

Mechanism of Action

The mechanism of action of 3-cyano-1-adamantyl acetate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
3-cyano-1-adamantyl acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the replication of certain viruses and to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines. Further studies are needed to explore the full range of biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-cyano-1-adamantyl acetate is its relative ease of synthesis. It can be synthesized under mild conditions using readily available reagents. In addition, it has been found to be relatively stable and can be stored for long periods of time. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 3-cyano-1-adamantyl acetate. One area of interest is the development of new materials based on this compound. It has been shown to have unique properties that could be exploited in the development of new materials with specific applications. Another area of interest is the study of its antiviral and antitumor properties. Further research is needed to determine the full range of its potential applications in these areas. In addition, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications.

Synthesis Methods

The synthesis of 3-cyano-1-adamantyl acetate involves the reaction of adamantane with acetic anhydride and cyanogen bromide. The reaction takes place in the presence of a catalyst such as triethylamine and produces 3-cyano-1-adamantyl acetate as the main product. The reaction is relatively simple and can be carried out under mild conditions.

properties

IUPAC Name

(3-cyano-1-adamantyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(15)16-13-5-10-2-11(6-13)4-12(3-10,7-13)8-14/h10-11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSROKNDYZRZCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12CC3CC(C1)CC(C3)(C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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